CAS number for 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
CAS number for 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
An In-depth Technical Guide to 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, a molecule of interest within medicinal chemistry and drug development. The sulfamoylbenzoic acid scaffold is a recognized pharmacophore, serving as a foundational structure for designing targeted therapeutic agents. This document details the chemical identity, physicochemical properties, general synthetic strategies, and potential applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and similar molecular entities in their work. The guide also outlines standard analytical characterization techniques and essential safety and handling protocols, grounded in authoritative sources to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a derivative of benzoic acid featuring a sulfonamide group N-substituted with both a methyl and an allyl (prop-2-en-1-yl) group. This specific combination of functional groups—a carboxylic acid, a sulfonamide, and a reactive allyl group—makes it a versatile building block for chemical synthesis and drug discovery.
| Property | Value | Source |
| CAS Number | 790271-03-3 | [1] |
| IUPAC Name | 4-[(prop-2-en-1-yl)sulfamoyl]benzoic acid | [1] |
| Molecular Formula | C10H11NO4S | [1] |
| Molecular Weight | 241.27 g/mol | |
| SMILES | OC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC=C | [1] |
| InChI | 1S/C10H11NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | [1] |
| InChIKey | NKCFJTWULJOLDV-UHFFFAOYSA-N | [1] |
Synthesis and Derivatization Strategies
General Synthetic Workflow
The most common strategy involves the N-alkylation of a pre-existing sulfonamide. This multi-step process offers flexibility in introducing various substituents.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a plausible, field-proven methodology for the synthesis.
Step 1: Synthesis of 4-(N-methylsulfamoyl)benzoic Acid
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Reaction Setup: In a well-ventilated fume hood, dissolve 4-sulfamoylbenzoyl chloride (1 equivalent) in a suitable polar aprotic solvent, such as tetrahydrofuran (THF).
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Amine Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of methylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in THF. The base is crucial for scavenging the HCl byproduct generated during the reaction.
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Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Isolation: Upon completion, quench the reaction with water and acidify with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(N-methylsulfamoyl)benzoic acid.
Step 2: N-Alkylation to yield 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic Acid
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Reaction Setup: Suspend 4-(N-methylsulfamoyl)benzoic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
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Deprotonation: Add a moderate base such as potassium carbonate (K₂CO₃, 2-3 equivalents). The base deprotonates the sulfonamide nitrogen, rendering it nucleophilic for the subsequent alkylation step.
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Alkylation: Add allyl bromide (1.2 equivalents) to the mixture. Heat the reaction to 60-80 °C and stir for 8-12 hours.
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Workup and Purification: After cooling, pour the reaction mixture into water and acidify to precipitate the crude product. The product can then be purified by recrystallization or column chromatography on silica gel to yield the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The sulfamoylbenzoic acid scaffold is a key structural motif in various biologically active compounds. Its derivatives have been explored for several therapeutic targets.
Core Scaffold for Targeted Inhibitors
The structure of 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid contains three key regions that can be independently modified, making it an excellent starting point for creating a library of diverse compounds for high-throughput screening.
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Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group is a classic zinc-binding group found in many carbonic anhydrase inhibitors. Modifications on the benzene ring and the sulfonamide nitrogen can tune the affinity and selectivity for different CA isozymes, some of which are important targets in cancer therapy (e.g., CAIX).[2]
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LPA Receptor Agonism: Sulfamoyl benzoic acid (SBA) analogues have been identified as the first specific agonists for the Lysophosphatidic Acid (LPA) type 2 receptor, which plays a role in protecting the mucosal barrier in the gut.[3]
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General Building Block: Para-aminobenzoic acid (PABA) and its derivatives are fundamental building blocks in pharmaceutical development, used to synthesize compounds with anticancer, antibacterial, and anti-inflammatory properties.[4] The sulfamoylbenzoic acid core shares this versatility.
Caption: The sulfamoylbenzoic acid scaffold and its modification points.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: Would be used to confirm the presence of protons in different chemical environments, such as the aromatic protons, the allyl group protons (with characteristic splitting patterns for the vinyl and methylene protons), and the N-methyl protons.
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¹³C-NMR: Would identify all unique carbon atoms, including the carboxyl carbon, aromatic carbons, and carbons of the alkyl substituents.[5]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to confirm the exact molecular weight and elemental composition of the compound.[5]
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the S=O stretches of the sulfonamide.
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid and its precursors. The following guidelines are based on safety data for similar compounds.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[6][7]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[7]
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First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][9]
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical advice.[6]
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6][7]
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Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6]
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-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents.[7]
Conclusion
4-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid represents a valuable chemical entity for drug discovery and development. Its structure, based on the versatile sulfamoylbenzoic acid scaffold, allows for extensive derivatization to explore structure-activity relationships against various biological targets. The synthetic routes are accessible through standard organic chemistry methodologies. Adherence to rigorous analytical characterization and safety protocols is essential for its successful and safe application in research settings.
References
- Benchchem. 4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic Acid.
- Chemspace. 4-[(prop-2-en-1-yl)sulfamoyl]benzoic acid - C10H11NO4S.
- Thermo Fisher Scientific. Safety Data Sheet for Benzoic acid, 4-(methylamino)-.
- Thermo Fisher Scientific. Safety Data Sheet for 4-Sulfamoylbenzoic acid.
- Santa Cruz Biotechnology, Inc. Safety Data Sheet for 4-Sulfamoylbenzoic acid.
- Velsicol Chemical. Safety Data Sheet for Benzoic Acid.
- Sigma-Aldrich. 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid.
- NIH National Center for Biotechnology Information. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
- ResearchGate. N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
- MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.
- Google Patents. Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
- NIH National Center for Biotechnology Information. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.
Sources
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